Triacetonamine Hydrochloride: A Comprehensive Technical Guide
Triacetonamine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacetonamine (B117949) hydrochloride, chemically known as 2,2,6,6-tetramethyl-4-piperidone hydrochloride, is a versatile organic compound with significant applications as a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and hindered amine light stabilizers (HALS).[1][2][3] Despite its utility, it is also recognized for its potential to induce acute liver failure, a property that makes it a subject of interest in toxicological studies.[1][3] This technical guide provides an in-depth overview of the core basic properties of Triacetonamine hydrochloride, including its physicochemical characteristics, synthesis and purification protocols, analytical methods, and a discussion of its biological effects, particularly its hepatotoxicity.
Core Properties of Triacetonamine Hydrochloride
A summary of the fundamental chemical and physical properties of Triacetonamine hydrochloride is presented below.
| Property | Value | Reference(s) |
| Chemical Name | 2,2,6,6-Tetramethyl-4-piperidone hydrochloride | [4] |
| Synonyms | Triacetonamine HCl, TAA HCl | [1] |
| CAS Number | 33973-59-0 | [4] |
| Molecular Formula | C₉H₁₈ClNO | [4] |
| Molecular Weight | 191.70 g/mol | [4] |
| Appearance | White to light yellow or brown solid/powder | [4][5] |
| Melting Point | 186-190 °C | [6] |
| Boiling Point | 205.6 °C (at 760 mmHg) | [6] |
| Solubility | Soluble in water, chloroform, dichloromethane, DMSO, acetone (B3395972). | [7][8] |
| Purity | Typically >98% (by NMR) | [4] |
Experimental Protocols
Synthesis of Triacetonamine Hydrochloride
The synthesis of Triacetonamine hydrochloride is most commonly achieved through the condensation of acetone and ammonia (B1221849). While various specific procedures exist, a general workflow is outlined below. This process should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Workflow for the Synthesis of Triacetonamine Hydrochloride
Caption: General workflow for the synthesis of Triacetonamine Hydrochloride.
Detailed Steps:
-
Reaction Setup: In a suitable autoclave, charge acetone and an acid catalyst, such as ammonium (B1175870) chloride or calcium chloride dihydrate.[9]
-
Ammoniation: Introduce gaseous ammonia into the sealed reactor. The molar ratio of acetone to ammonia typically ranges from 4:1 to 20:1.[9]
-
Reaction Conditions: Heat the mixture to a temperature between 50 °C and 120 °C and maintain the pressure between 1 and 50 atmospheres for 2 to 8 hours.[9]
-
Work-up: After cooling, neutralize the reaction mixture with a base like sodium hydroxide.
-
Purification of Free Base: Remove unreacted acetone by distillation. The resulting crude triacetonamine can be purified by crystallization, often as the hydrate, by cooling the residue.[9]
-
Hydrochloride Salt Formation: Dissolve the purified triacetonamine free base in a suitable solvent like isopropanol.
-
Precipitation: Add concentrated hydrochloric acid to the solution until it is acidic. The triacetonamine hydrochloride will precipitate out of the solution.[2]
-
Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.
Purification by Recrystallization
For obtaining high-purity Triacetonamine hydrochloride, recrystallization is a standard and effective method.[3][10] The choice of solvent is critical for successful recrystallization.
Workflow for Recrystallization
Caption: A step-by-step workflow for the purification of Triacetonamine HCl via recrystallization.
Detailed Steps:
-
Solvent Selection: Choose a solvent or a solvent mixture in which Triacetonamine hydrochloride has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include isopropanol/acetone and isopropanol/petroleum ether.[2]
-
Dissolution: In an Erlenmeyer flask, add the impure Triacetonamine hydrochloride and the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Complete Crystallization: To maximize the yield, place the flask in an ice bath for at least 15-30 minutes.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent.
Analytical Methods
The purity and identity of Triacetonamine hydrochloride are typically confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the structure and purity of the compound. The spectrum is expected to be consistent with the 2,2,6,6-tetramethyl-4-piperidone hydrochloride structure.[4]
-
Quantitative NMR (qNMR): Can be used for the precise determination of purity using an internal standard.[6][11]
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS can be used to assess the purity and identify any volatile impurities. Due to the hydrochloride salt form, derivatization or analysis of the free base may be necessary for optimal results.[12][13]
General Workflow for GC-MS Analysis
Caption: A generalized workflow for the analysis of Triacetonamine by GC-MS.
Biological Activity and Hepatotoxicity
Triacetonamine hydrochloride is reported to induce acute liver failure (ALF) in animal models, specifically in rats.[1][3] This effect is dose-dependent, with higher doses leading to increased hepatotoxicity and mortality.[1] While the precise molecular mechanism of Triacetonamine hydrochloride-induced hepatotoxicity is not extensively detailed in the available literature, it is likely to follow one of the general pathways of drug-induced liver injury (DILI). These pathways often involve the metabolic activation of the drug into reactive intermediates, leading to cellular stress and damage.[14][15]
A plausible, generalized pathway for drug-induced hepatotoxicity that may be applicable to Triacetonamine hydrochloride is illustrated below. It is important to note that this is a hypothetical model based on common mechanisms of DILI, as specific signaling pathways for this compound have not been fully elucidated.
Hypothetical Signaling Pathway for Triacetonamine Hydrochloride-Induced Hepatotoxicity
Caption: A hypothetical pathway of Triacetonamine HCl-induced hepatotoxicity.
Key Steps in the Hypothetical Pathway:
-
Metabolic Activation: Triacetonamine hydrochloride is metabolized in the liver, potentially by cytochrome P450 (CYP450) enzymes, to form a chemically reactive metabolite.[14][15]
-
Depletion of Glutathione (GSH): The reactive metabolite can covalently bind to and deplete the intracellular stores of glutathione, a key antioxidant.[15]
-
Oxidative Stress: The depletion of GSH and the direct action of the reactive metabolite can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, resulting in oxidative stress.[14]
-
Cellular Damage: ROS can damage cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA.[15]
-
Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[14]
-
Cell Death: The culmination of these events can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) of hepatocytes.[15]
-
Acute Liver Injury: Widespread hepatocyte death manifests as acute liver injury.
Conclusion
Triacetonamine hydrochloride is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis from readily available starting materials is well-established, and it can be purified to a high degree using standard laboratory techniques. While its utility in various industries is clear, its potential for inducing hepatotoxicity warrants careful handling and further investigation. Understanding the molecular mechanisms underlying its toxic effects is crucial for risk assessment and the development of safer alternatives. The information and protocols provided in this guide serve as a comprehensive resource for professionals working with or researching this compound.
References
- 1. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. Sciencemadness Discussion Board - Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine) - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]
- 6. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]
- 10. mt.com [mt.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. nist.gov [nist.gov]
- 13. agilent.com [agilent.com]
- 14. Mechanisms of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms underlying chemical liver injury - PMC [pmc.ncbi.nlm.nih.gov]
